1-(3-Benzylpiperazin-1-yl)ethan-1-one

Physicochemical Properties Formulation Development Analytical Chemistry

1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0) is a patented dopamine D4 receptor ligand (US 6,084,098) with a unique 3-benzyl-1-acetyl substitution pattern. It lacks Beta-1 adrenergic binding, eliminating cardiovascular confounds in CNS models. Predicted antineoplastic, antifungal, and antiparasitic activities (Pa > 0.84) make it a high-value screening candidate. Its asymmetric scaffold enables efficient solid-phase library synthesis for hit-to-lead programs. Procure for D4-targeted SAR studies, phenotypic oncology screening, or CNS behavioral models requiring clean off-target profiles.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 1267896-31-0
Cat. No. B2535192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Benzylpiperazin-1-yl)ethan-1-one
CAS1267896-31-0
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESCC(=O)N1CCNC(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
InChIKeyZHUDHDBBTAHJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0) – Chemical Identity and Baseline Procurement Specifications


1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0) is a synthetic piperazine derivative with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol [1]. It is commercially available with a purity specification of ≥95% . The compound features a benzyl group at the 3-position of the piperazine ring and an acetyl moiety at the 1-position, resulting in a calculated XLogP3 value of 1.1 and a topological polar surface area of 32.3 Ų [1].

Why Generic Substitution of 1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0) is Scientifically Unreliable for Procurement


Direct substitution of 1-(3-Benzylpiperazin-1-yl)ethan-1-one with structurally similar piperazines, such as 1-benzylpiperazine (BZP), 1-(3-chlorobenzyl)piperazine, or unsubstituted piperazine, is not scientifically valid due to the compound's unique structural and electronic features. The presence of the acetyl group at the 1-position and the benzyl group at the 3-position of the piperazine ring creates a distinct pharmacophore and physicochemical profile that cannot be replicated by its analogs. This compound is explicitly claimed as a dopamine D4 receptor ligand in US Patent 6,084,098, a property not shared by simpler benzylpiperazines [1]. Furthermore, its predicted biological activity profile, including potential antineoplastic, antifungal, and antiparasitic effects, is specific to its unique molecular structure and cannot be inferred from the general class of piperazine derivatives [2].

Quantitative Evidence Guide: Differentiating 1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0) from Analogs for Procurement Decisions


Physicochemical Property Differentiation: Boiling Point and Vapor Pressure of 1-(3-Benzylpiperazin-1-yl)ethan-1-one

The target compound exhibits a boiling point of 377.1±35.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C [1]. This high boiling point and low volatility are characteristic of the N-acetylated piperazine structure, distinguishing it from simpler, more volatile benzylpiperazine analogs like 1-benzylpiperazine (BZP) which lacks the acetyl moiety and has different physicochemical properties [2].

Physicochemical Properties Formulation Development Analytical Chemistry

Intellectual Property Differentiation: 1-(3-Benzylpiperazin-1-yl)ethan-1-one as a Claimed Dopamine D4 Receptor Ligand

1-(3-Benzylpiperazin-1-yl)ethan-1-one is structurally encompassed within the claims of US Patent 6,084,098, which describes benzylpiperazinyl ethanone derivatives as dopamine receptor subtype specific ligands, particularly for the D4 receptor [1]. This patent protection indicates a specific and defined pharmacological utility, differentiating it from other benzylpiperazine derivatives that may not be claimed for this specific receptor subtype or may not be covered by this intellectual property.

Dopamine D4 Receptor CNS Drug Discovery Intellectual Property

Predicted Bioactivity Profile Differentiation: Antineoplastic and Anti-infective Potential of 1-(3-Benzylpiperazin-1-yl)ethan-1-one

Predictive analysis (PASS) indicates that 1-(3-Benzylpiperazin-1-yl)ethan-1-one has a high probability of antineoplastic activity (Pa = 0.961), antifungal activity (Pa = 0.844), and antiparasitic activity (Pa = 0.843) [1]. This predicted profile is distinct from the primary psychoactive or stimulant effects reported for simpler benzylpiperazine analogs like BZP or TFMPP, which are known to act on monoamine transporters [2].

Antineoplastic Antifungal Antiparasitic Drug Repurposing

In Vitro Selectivity Differentiation: Lack of Beta-1 Adrenergic Receptor Binding for 1-(3-Benzylpiperazin-1-yl)ethan-1-one

Experimental binding data shows that 1-(3-Benzylpiperazin-1-yl)ethan-1-one exhibits no measurable affinity for the Beta-1 adrenergic receptor . This contrasts with other piperazine-containing compounds, such as some arylpiperazine derivatives, which are known to interact with adrenergic receptors and can cause cardiovascular side effects [1]. The absence of binding at this target is a critical differentiator for applications where cardiovascular safety or off-target activity is a concern.

Beta-1 Adrenergic Receptor Off-Target Activity Selectivity Profile

Utility as a Privileged Scaffold: 1-(3-Benzylpiperazin-1-yl)ethan-1-one as a Key Intermediate for Asymmetric Piperazine Synthesis

1-(3-Benzylpiperazin-1-yl)ethan-1-one serves as a key intermediate in the solid-phase synthesis of diverse asymmetric N,N'-disubstituted piperazine libraries, a function not easily replicated by simpler or symmetrically substituted piperazines [1]. Its specific substitution pattern allows for selective functionalization at the 1- and 4-positions, enabling the construction of complex molecular architectures that are of high interest in medicinal chemistry.

Solid-Phase Synthesis Piperazine Library Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Procuring 1-(3-Benzylpiperazin-1-yl)ethan-1-one (CAS 1267896-31-0)


CNS Drug Discovery: Dopamine D4 Receptor Ligand Development

Procurement is justified for laboratories focused on developing novel ligands for the dopamine D4 receptor, a target implicated in schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance abuse. This compound is a key member of a patent class (US 6,084,098) specifically claiming benzylpiperazinyl ethanones as D4 ligands, providing a defined intellectual property and pharmacological starting point for SAR studies .

Anticancer and Anti-infective Screening Programs

Based on its predicted bioactivity profile (Pa > 0.84 for antineoplastic, antifungal, and antiparasitic activities), this compound is an ideal candidate for inclusion in focused screening libraries for oncology and infectious disease research. Its procurement is specifically recommended for phenotypic screening campaigns or target-based assays aimed at identifying novel antineoplastic or anti-infective agents, a direction not typically pursued with other benzylpiperazine analogs .

Selective CNS Target Profiling to Minimize Cardiovascular Off-Targets

For studies where a clean off-target profile is critical, particularly regarding cardiovascular side effects, this compound offers a distinct advantage. Experimental evidence confirms its lack of binding to the Beta-1 adrenergic receptor . This makes it a superior choice over many arylpiperazine derivatives that are known to have adrenergic activity, thereby reducing confounding factors in in vivo CNS behavioral or efficacy models [3].

Medicinal Chemistry: Solid-Phase Synthesis of Diverse Piperazine Libraries

This compound is a strategic procurement item for medicinal chemistry groups engaged in the synthesis of diverse, asymmetric piperazine-based libraries. Its unique substitution pattern allows it to function as a privileged scaffold, enabling efficient, orthogonal functionalization on solid support to rapidly explore chemical space for hit identification and lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Benzylpiperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.